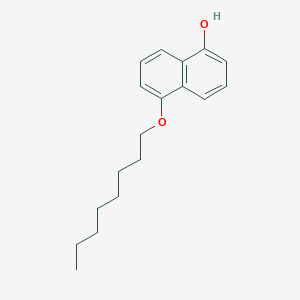

5-(Octyloxy)naphthalen-1-OL

Beschreibung

5-(Octyloxy)naphthalen-1-OL is a naphthalene derivative featuring a hydroxyl (-OH) group at the 1-position and an octyloxy (-O-C₈H₁₇) substituent at the 5-position. The hydroxyl group enables hydrogen bonding, while the long alkyl chain influences solubility, thermal stability, and intermolecular interactions.

Eigenschaften

CAS-Nummer |

129561-04-2 |

|---|---|

Molekularformel |

C18H24O2 |

Molekulargewicht |

272.4 g/mol |

IUPAC-Name |

5-octoxynaphthalen-1-ol |

InChI |

InChI=1S/C18H24O2/c1-2-3-4-5-6-7-14-20-18-13-9-10-15-16(18)11-8-12-17(15)19/h8-13,19H,2-7,14H2,1H3 |

InChI-Schlüssel |

LOKVZASTFDERON-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCOC1=CC=CC2=C1C=CC=C2O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Octyloxy)naphthalen-1-OL typically involves the alkylation of 5-hydroxynaphthalene with an octyl halide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like dry n-propanol. The reaction mixture is stirred at room temperature for about an hour, followed by the addition of the octyl halide .

Industrial Production Methods

Industrial production methods for 5-(Octyloxy)naphthalen-1-OL are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the compound’s purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Octyloxy)naphthalen-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group.

Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthaldehyde or naphthoquinone derivatives, while substitution reactions can introduce various functional groups into the naphthalene ring.

Wissenschaftliche Forschungsanwendungen

5-(Octyloxy)naphthalen-1-OL has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cytotoxic activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(Octyloxy)naphthalen-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The octyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The provided evidence focuses on Naphthalen-1-ylmethanol (C₁₁H₁₀O), a structurally related compound with a hydroxyl group at the 1-position and a hydroxymethyl (-CH₂OH) substituent. Below is a comparative analysis based on substituent effects, crystallography, and intermolecular interactions:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact on Planarity: Naphthalen-1-ylmethanol exhibits near-planarity in its naphthalene core, with deviations only from the -OH group . In contrast, the bulky octyloxy substituent in 5-(Octyloxy)naphthalen-1-OL would likely disrupt planarity, increasing steric hindrance and reducing crystal symmetry.

Hydrogen Bonding vs. Hydrophobic Interactions: Naphthalen-1-ylmethanol forms infinite O–H⋯O hydrogen-bonded chains along the [100] direction , a feature critical to its solid-state properties.

Thermal and Solubility Behavior: The octyloxy chain in 5-(Octyloxy)naphthalen-1-OL enhances hydrophobicity, likely reducing water solubility compared to Naphthalen-1-ylmethanol. This alkyl chain may also increase melting point variability due to conformational flexibility.

Limitations of Available Evidence

The provided sources lack direct data on 5-(Octyloxy)naphthalen-1-OL. The comparison above is inferred from:

- Substituent chemistry principles (e.g., alkyl chain vs. hydroxymethyl effects).

- Structural trends in naphthalene derivatives .

- Crystallographic methodologies cited in the references (e.g., hydrogen-bond analysis , data refinement techniques ).

Further experimental studies (e.g., X-ray crystallography, solubility assays) are required to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.